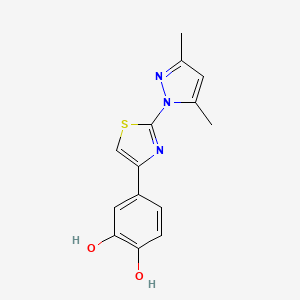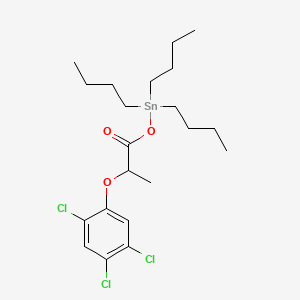
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is an organotin compound that combines the properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2,4,5-trichlorophenoxypropionic acid with tributyltin chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into tributyltin hydride and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tributyltin oxide and chlorinated by-products.
Reduction: Tributyltin hydride and dechlorinated products.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of antifouling paints and coatings to prevent the growth of marine organisms on ship hulls.
Mecanismo De Acción
The mechanism of action of tributyltin alpha-(2,4,5-trichlorophenoxy)propionate involves its interaction with cellular receptors and enzymes. The compound can bind to nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ), leading to alterations in gene expression and cellular metabolism. These interactions can result in various biological effects, including endocrine disruption and modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin hydride
- 2,4,5-Trichlorophenoxyacetic acid
Comparison
Tributyltin alpha-(2,4,5-trichlorophenoxy)propionate is unique due to its combined properties of tributyltin and 2,4,5-trichlorophenoxypropionic acid. Unlike tributyltin oxide and tributyltin chloride, which are primarily used as biocides, this compound has additional applications in agriculture as a herbicide. Compared to 2,4,5-trichlorophenoxyacetic acid, it exhibits enhanced biological activity due to the presence of the tributyltin moiety.
Propiedades
Número CAS |
73940-89-3 |
|---|---|
Fórmula molecular |
C21H33Cl3O3Sn |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
tributylstannyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.3C4H9.Sn/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;3*1-3-4-2;/h2-4H,1H3,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
HRELQZYSLHZYPJ-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


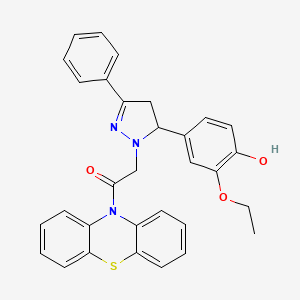

![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
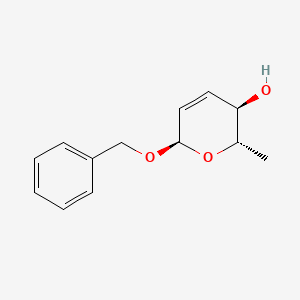
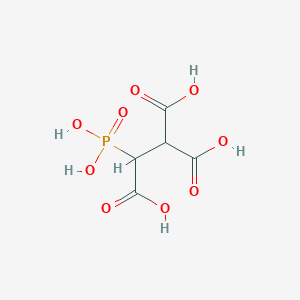


![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
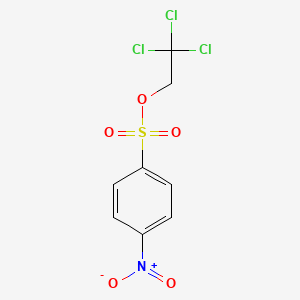

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
